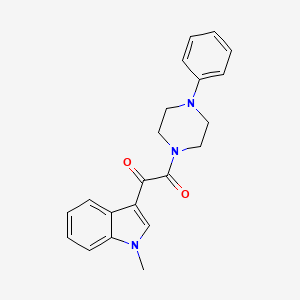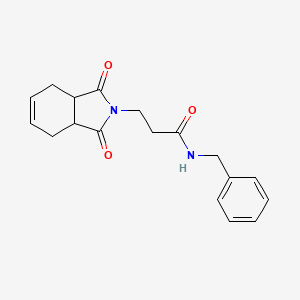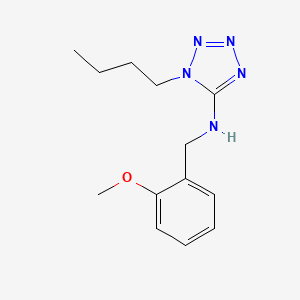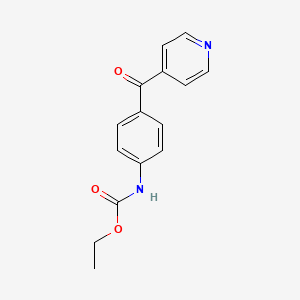![molecular formula C19H11F3N4O2 B4418620 2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4418620.png)
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
描述
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential to treat various diseases.
作用机制
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor works by selectively inhibiting the activity of this compound, which is a negative regulator of insulin signaling. This compound dephosphorylates insulin receptor substrate (IRS) proteins, which are key components of the insulin signaling pathway. By inhibiting this compound, this compound inhibitor can enhance insulin sensitivity and improve glucose metabolism.
In addition, this compound inhibitor can also inhibit the activity of other tyrosine phosphatases, such as SHP2 and TCPTP, which are involved in various signaling pathways. This broad-spectrum inhibition of tyrosine phosphatases can have additional therapeutic benefits, such as anti-cancer properties.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can enhance insulin signaling and improve glucose metabolism in various cell types, including adipocytes, hepatocytes, and myocytes. In vivo studies have also shown that this compound inhibitor can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
In addition, this compound inhibitor has been shown to have anti-cancer properties. In vitro studies have demonstrated that this compound inhibitor can suppress cancer cell growth and induce apoptosis in various cancer cell lines. In vivo studies have also shown that this compound inhibitor can inhibit tumor growth in animal models of breast, prostate, and colon cancer.
实验室实验的优点和局限性
One of the advantages of 2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor is its broad-spectrum inhibition of tyrosine phosphatases, which can have additional therapeutic benefits beyond its primary target of this compound. In addition, this compound inhibitor has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life.
One of the limitations of this compound inhibitor is its potential off-target effects, as it can inhibit other tyrosine phosphatases in addition to this compound. This can lead to unwanted side effects and limit its therapeutic potential. In addition, this compound inhibitor may not be effective in all patients, as individual genetic and environmental factors can influence its efficacy.
未来方向
For research and development include evaluating its safety and efficacy in humans, developing more selective inhibitors, and investigating its role in other diseases and signaling pathways.
科学研究应用
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor has been extensively studied for its potential to treat various diseases, including diabetes, obesity, and cancer. It works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), which is a negative regulator of insulin signaling. By inhibiting this compound, this compound inhibitor can enhance insulin sensitivity and improve glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes and obesity.
In addition, this compound inhibitor has also been shown to have anti-cancer properties. Studies have demonstrated that this compound is overexpressed in various types of cancer, including breast, prostate, and colon cancer. By inhibiting this compound, this compound inhibitor can suppress cancer cell growth and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
5-pyridin-3-yl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O2/c20-19(21,22)14-5-8-16(24-11-14)27-15-6-3-12(4-7-15)17-25-18(28-26-17)13-2-1-9-23-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMVFRDNDDSUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4418546.png)
![N-[4-(acetylamino)phenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4418548.png)
![1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418558.png)
![4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4418561.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4418567.png)
![1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-phenylpyrrolidin-3-ol](/img/structure/B4418569.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4418596.png)

amine hydrochloride](/img/structure/B4418615.png)

![N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4418627.png)
